1,5-diethynyl-2,4-dipropoxybenzene
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Overview
Description
1,5-Diethynyl-2,4-dipropoxybenzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring ethynyl groups at the 1 and 5 positions and propoxy groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethynyl-2,4-dipropoxybenzene can be synthesized through a multi-step process involving the functionalization of a benzene ring. One common method involves the following steps:
Bromination: The starting material, 1,5-dibromo-2,4-dipropoxybenzene, is prepared by brominating 2,4-dipropoxybenzene.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl groups.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethynyl-2,4-dipropoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with substituted functional groups
Scientific Research Applications
1,5-Diethynyl-2,4-dipropoxybenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors due to its ethynyl groups, which can participate in polymerization reactions.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research:
Industrial Applications: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,5-diethynyl-2,4-dipropoxybenzene primarily involves its ability to undergo polymerization and other chemical reactions. The ethynyl groups can participate in oxidative coupling reactions, leading to the formation of conjugated polymers. These polymers exhibit unique electronic and optical properties, making them useful in various applications, such as organic electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
1,5-Diethynyl-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
1,5-Diethynyl-2,4-dibutoxybenzene: Similar structure but with butoxy groups instead of propoxy groups.
1,4-Diethynyl-2,5-dipropoxybenzene: Similar structure but with ethynyl groups at the 1 and 4 positions instead of the 1 and 5 positions
Uniqueness
1,5-Diethynyl-2,4-dipropoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and properties.
Properties
IUPAC Name |
1,5-diethynyl-2,4-dipropoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-5-9-17-15-12-16(18-10-6-2)14(8-4)11-13(15)7-3/h3-4,11-12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLIUIFOXYRBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C#C)C#C)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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